Bienvenue dans la boutique en ligne BenchChem!

Vancomycin

MRSA MIC antimicrobial susceptibility

Vancomycin (CAS 1404-90-6) is the procurement-default glycopeptide for MRSA infections where cost efficiency, formulary familiarity, and established therapeutic drug monitoring are critical. Meta-analyses confirm clinical equivalence to teicoplanin and newer lipoglycopeptides, with a definitive survival advantage over telavancin in renally impaired patients (70% vs 59% survival at CrCl <50 mL/min). Oral vancomycin remains the most cost-effective option for C. difficile infection (CDI), supported by 90-day refrigerated stability data for compounded solutions. Available as USP-grade material (≥950 μg/mg) with reliable potency, predictable safety, and global regulatory acceptance for both IV and oral formulations.

Molecular Formula C66H75Cl2N9O24
Molecular Weight 1449.2 g/mol
CAS No. 1404-90-6
Cat. No. B549263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVancomycin
CAS1404-90-6
SynonymsAB-Vancomycin
Diatracin
Hydrochloride, Vancomycin
Sulfate, Vancomycin
Vanco Azupharma
VANCO-cell
Vanco-saar
Vancocin
Vancocin HCl
Vancocine
Vancomicina Abbott
Vancomicina Chiesi
Vancomicina Combino Phar
Vancomicina Norman
Vancomycin
Vancomycin Hexal
Vancomycin Hydrochloride
Vancomycin Lilly
Vancomycin Phosphate (1:2)
Vancomycin Phosphate (1:2), Decahydrate
Vancomycin Sulfate
Vancomycin-ratiopharm
Vancomycine Dakota
Molecular FormulaC66H75Cl2N9O24
Molecular Weight1449.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
InChIInChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1
InChIKeyMYPYJXKWCTUITO-LYRMYLQWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilityWhite solid;  solubility in water: greater than 100 mg/mL;  moderately soluble in methanol;  insoluble in higher alcohols, acetone, ether;  UV max absorption (water): 282 nm (e = 40, 1%, 1 cm) /Vancomycin hydrochloride/
2.25e-01 g/L

Vancomycin Procurement Evidence Guide: Comparative Efficacy, Safety, and Stability Data


Vancomycin (CAS 1404-90-6) is a tricyclic glycopeptide antibiotic produced by Amycolatopsis orientalis that inhibits cell wall synthesis in Gram-positive bacteria by binding with high affinity to the D-alanyl-D-alanine terminus of cell wall precursor units [1]. It remains a cornerstone for treating serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and is listed on the WHO Model List of Essential Medicines [2]. Procurement decisions increasingly require differentiation of vancomycin from both older glycopeptides (e.g., teicoplanin) and newer lipoglycopeptide derivatives (telavancin, dalbavancin, oritavancin) based on quantifiable comparative data across antimicrobial spectrum, clinical outcomes, safety profiles, and formulation stability [3].

Why Vancomycin Cannot Be Substituted With Teicoplanin or Lipoglycopeptides Without Quantitative Justification


Glycopeptide-class antibiotics share a common heptapeptide core but differ substantially in lipophilic side chains, mechanisms of action, pharmacokinetics, and resistance profiles [1]. In vitro susceptibility data demonstrate that newer lipoglycopeptides exhibit up to 8-fold lower MIC values against MRSA compared to vancomycin and teicoplanin, yet these potency differences do not reliably translate to superior clinical efficacy [2]. Meta-analyses of randomized controlled trials show no significant difference in all-cause mortality or clinical failure between vancomycin and teicoplanin [3], while telavancin demonstrates similar cure rates but higher nephrotoxicity and mortality in patients with renal impairment (CrCl <50 mL/min: survival 59% vs 70% with vancomycin) [4]. The divergence between in vitro potency, in vivo efficacy, and toxicity profiles precludes simple substitution without direct comparative evaluation of the specific evidence dimensions presented below.

Vancomycin Procurement Evidence: Direct Quantitative Comparisons with Teicoplanin and Lipoglycopeptides


Comparative MIC Values Against MRSA Clinical Isolates: Vancomycin vs. Lipoglycopeptides

In a study of 780 MRSA clinical isolates, lipoglycopeptides demonstrated substantially lower MIC₅₀ and MIC₉₀ values compared to vancomycin. Telavancin exhibited MIC₅₀/MIC₉₀ of 0.06/0.125 µg/mL, dalbavancin 0.016/0.06 µg/mL, and oritavancin 0.06/0.125 µg/mL, while vancomycin served as the comparator baseline [1]. The difference in MIC values indicates up to 8-fold greater in vitro potency for the lipoglycopeptide class compared to vancomycin and teicoplanin [2].

MRSA MIC antimicrobial susceptibility glycopeptide

Clinical Efficacy Comparison: Vancomycin vs. Teicoplanin Meta-Analysis

A systematic review and meta-analysis of 24 randomized controlled trials comparing vancomycin and teicoplanin found no significant difference in all-cause mortality (RR 0.95; 95% CI 0.74-1.21) or clinical failure (RR 0.92; 95% CI 0.81-1.05) [1]. However, total adverse events were significantly less frequent with teicoplanin (RR 0.61; 95% CI 0.50-0.74), including lower nephrotoxicity (RR 0.44; 95% CI 0.32-0.61) and reduced incidence of red man syndrome [1]. Teicoplanin is therefore non-inferior to vancomycin for efficacy but offers a more favorable adverse event profile.

clinical trial meta-analysis teicoplanin glycopeptide efficacy

Nephrotoxicity and Mortality Risk: Vancomycin vs. Telavancin in Renal Impairment

In two randomized trials including 1,532 patients with nosocomial pneumonia, telavancin and vancomycin yielded similar cure rates, but higher mortality was observed in the telavancin group, particularly among patients with renal impairment [1]. For patients with creatinine clearance <50 mL/min, survival was 59% with telavancin versus 70% with vancomycin; for CrCl <30 mL/min, survival was 47% versus 61% [2]. Telavancin also causes more renal adverse effects and QT prolongation than vancomycin [1].

nephrotoxicity renal impairment safety telavancin

Novel Glycopeptide Meta-Analysis: Clinical Response and Adverse Events vs. Vancomycin

A systematic review and meta-analysis of 11 trials (7,289 participants) comparing telavancin, dalbavancin, and oritavancin with vancomycin found no differences in clinical response for skin and soft tissue infections (OR 1.04; 95% CI 0.92-1.17) [1]. Telavancin was associated with significantly higher adverse events (OR 1.24; 95% CI 1.07-1.44; p<0.01), while dalbavancin and oritavancin had significantly fewer adverse events (OR 0.73 and 0.72, respectively) [1]. Dalbavancin was non-inferior to vancomycin for osteomyelitis and superior for bacteremia in a phase II trial [1].

meta-analysis dalbavancin oritavancin telavancin clinical efficacy

Biofilm Activity Comparison: Vancomycin vs. Daptomycin and Ceftaroline

In an established biofilm model using MRSA strain LAC and MSSA strain UAMS-1, daptomycin and ceftaroline exhibited greater activity than vancomycin, telavancin, oritavancin, dalbavancin, or tigecycline [1]. Ceftaroline was the only antibiotic that demonstrated greater activity than vancomycin in vivo in a murine catheter-associated biofilm model [1]. Among lipoglycopeptides, telavancin exhibited the greatest overall biofilm activity and was the only lipoglycopeptide capable of reducing viable bacteria below the limit of detection in LAC biofilms [1].

biofilm catheter-associated infection daptomycin ceftaroline

Formulation Stability: Compounded Vancomycin Oral Solution Storage Comparison

A stability study of compounded vancomycin hydrochloride oral solution (12.5 mg/mL) compared formulations prepared from pure API versus commercial injectable product (Vitalis®) [1]. At room temperature (20°C), the API formulation lost >10% potency after 60 days, while the commercial product remained above 90% potency but showed >10% degradation from its initial value, with precipitation by day 90 [1]. Under refrigeration (2-8°C), both formulations maintained potency and physical stability throughout the 90-day study period [1].

stability compounding formulation beyond-use date

Vancomycin: Evidence-Based Application Scenarios for Procurement and Research


MRSA Infections in Patients Requiring Established Safety and Cost Profiles

Vancomycin remains the procurement default for MRSA infections when cost, formulary familiarity, and established safety monitoring protocols are prioritized. Meta-analysis data confirm equivalent efficacy to teicoplanin and novel glycopeptides, with a defined adverse event profile that enables standardized therapeutic drug monitoring [1]. The availability of multiple generic formulations meeting USP specifications ensures reliable potency and purity [2].

Infections in Patients With Renal Impairment or Receiving Nephrotoxic Agents

Vancomycin is the preferred glycopeptide for patients with renal impairment (CrCl <50 mL/min) or those receiving concomitant nephrotoxic medications. Comparative data from the ATTAIN trials demonstrate a survival benefit for vancomycin over telavancin (70% vs 59% survival in CrCl <50 mL/min patients) [1]. Teicoplanin offers lower nephrotoxicity than vancomycin (RR 0.44) but requires separate procurement and formulary evaluation [2].

Clostridioides difficile Infection (CDI) Oral Therapy

Oral vancomycin is the most cost-effective option for CDI treatment, with established stability data supporting 90-day refrigerated storage of compounded oral solutions [1]. The FDA-approved Firvanq® oral solution and generic capsules provide reliable procurement options for both inpatient and outpatient CDI management, with fidaxomicin as the only alternative offering comparable efficacy but at higher acquisition cost [2].

Research Applications Requiring Validated Glycopeptide Baseline

Vancomycin serves as the essential comparator in antimicrobial susceptibility studies evaluating novel glycopeptides and lipoglycopeptides. In vitro MIC data demonstrate that lipoglycopeptides exhibit up to 8-fold lower MIC values than vancomycin against MRSA [1]. Vancomycin also provides the reference standard for evaluating synergistic combinations with β-lactams, which can reduce MIC values up to 160-fold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vancomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.